molecular formula C17H16ClFN2O3S B2615314 2-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide CAS No. 955256-03-8

2-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide

Cat. No. B2615314
CAS RN: 955256-03-8
M. Wt: 382.83
InChI Key: MPZDHMGCNFYVTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CP-690,550 was first synthesized in 2003 by Pfizer as a potential treatment for autoimmune diseases. It is a small molecule inhibitor of Janus kinase 3 (JAK3), which plays a crucial role in the signaling of cytokines that are involved in the immune response. CP-690,550 has been shown to be effective in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Scientific Research Applications

Cyclooxygenase-2 Inhibition

Benzenesulfonamide derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. Introduction of a fluorine atom notably increased COX1/COX-2 selectivity, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors, demonstrating potential applications in treating conditions like rheumatoid arthritis and acute pain (Hashimoto et al., 2002).

Antitumor Activity

Novel benzenesulfonamide derivatives bearing different moieties have been synthesized and assessed for their in vitro antitumor activity. Specific compounds have shown remarkable activity and selectivity toward non-small cell lung cancer and melanoma cell lines, suggesting their potential as therapeutic agents against these cancers (Sławiński & Brzozowski, 2006).

Antimicrobial and Anti-HIV Activity

Research into benzenesulfonamides has also extended into antimicrobial and anti-HIV applications. Compounds with substituted benzenesulfonamide moieties have been prepared and showed promising in vitro results for their antimicrobial and anti-HIV activities, indicating their utility in developing new treatments for infections and HIV (Iqbal et al., 2006).

Carbonic Anhydrase Inhibition

Another significant area of research involves the synthesis of benzenesulfonamide derivatives for their inhibitory effects on carbonic anhydrase enzymes. These studies aim to explore potential therapeutic applications, including treatments for glaucoma, epilepsy, and mountain sickness, by designing inhibitors that selectively target human carbonic anhydrase isoforms (Gul et al., 2016).

Zinc(II) Detection

Benzenesulfonamide derivatives have also been applied in the development of zinc(II) specific fluorophores, which are crucial for studying intracellular Zn2+ levels. These fluorophores, such as Zinquin and its derivatives, exhibit strong fluorescence when bound to Zn2+, enabling insights into zinc's biological roles (Kimber et al., 2001).

properties

IUPAC Name

2-chloro-N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O3S/c18-15-3-1-2-4-16(15)25(23,24)20-10-12-9-17(22)21(11-12)14-7-5-13(19)6-8-14/h1-8,12,20H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZDHMGCNFYVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)CNS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide

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